molecular formula C10H12ClN B3021757 Spiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 1788041-56-4

Spiro[cyclopropane-1,3'-indoline] hydrochloride

Cat. No. B3021757
M. Wt: 181.66
InChI Key: MYJKUISKKXRUIN-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,3’-indoline] hydrochloride is a spiro-heterocyclic compound . These compounds are significant in drug design processes due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions . They have become biological targets with bioactivity against cancer cells, microbes, and various types of diseases affecting the human body .


Synthesis Analysis

The synthesis of spirocyclic compounds has been an active research field of organic chemistry for well over a century . An on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone has been developed . This environmentally friendly strategy provides the first facile access to spiro(indoline-2,3’-hydropyridazine) scaffolds .


Molecular Structure Analysis

Spiroindole and spirooxindole scaffolds are divided by the type and ring size of the spirocycle that is fused to indole or oxindole . The inherent three-dimensional (3D) nature and rigidity of these spirocyclic systems lead to their good affinity to 3D proteins .


Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. For instance, 1-Pyrazoline obtained by 1,3-dipolar cycloaddition of diazocyclopropane–norbornene or deltacyclene underwent dediazotization at 410-450 °C to give a mixture of strained hydrocarbons .

Scientific Research Applications

Synthesis and Chemical Properties

  • Diastereoselective Synthesis : Spiro[cyclopropane-1,3'-indolines] are synthesized with high diastereoselectivity using hexamethylphosphorous triamide and isatin with arylidene pivaloylacetonitriles. This method yields functionalized spiro[cyclopropane-1,3'-indolines] efficiently (Qi, Han, & Yan, 2016).

  • Catalyst-Free Synthesis : The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones can be achieved in a catalyst-free, diastereoselective reaction using substituted 3-methyleneindolin-2-ones and ethyl diazoacetate (Maurya et al., 2014).

  • Synthesis Involving Different Structural Moieties : Research also includes the synthesis of spiro[cyclopropane -1,3' -oxindole]-2 -carboxylic acid and derivatives, achieved through diastereoselective cyclopropanation reactions (Yong et al., 2007).

  • Green Synthesis of Spirocyclopentanes : A chemo- and diastereo-selective method has been developed for creating spiro(cyclopentane-1,3'-indoline) derivatives using simple, inexpensive, and available NaOH as a catalyst (Zhu et al., 2020).

Potential Applications in Biochemistry and Medicine

  • Anticancer Potential : Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have shown promising anticancer activity against various human cancer cell lines. They induce apoptotic cell death, suggesting potential as anticancer agents (Reddy et al., 2015).

  • Photochemical Applications : The photochemical deracemization of spiro[cyclopropane‐1,3′‐indolin]‐2′‐ones, which involves a triplet 1,3‐diradical intermediate, has implications in chiral synthesis and photochemistry (Li et al., 2020).

  • Cycloaddition Reactions : Cycloaddition reactions of functionalized pyridinium salts with 3-phenacylideneoxindoles show interesting molecular diversities, creating functionalized spiro[cyclopropane-1,3'-indolines] under specific conditions (Fu & Yan, 2013).

Future Directions

The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, the future direction in this field could involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner .

properties

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N.ClH/c1-2-4-9-8(3-1)10(5-6-10)7-11-9;/h1-4,11H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJKUISKKXRUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=CC=CC=C23.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[cyclopropane-1,3'-indoline] hydrochloride

CAS RN

1788041-56-4
Record name 1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BN Atkinson, NJ Willis, Y Zhao, C Patel, S Frew… - European Journal of …, 2023 - Elsevier
N-Acyl indolines 4 are potent, non-covalent Notum inhibitors developed from a covalent virtual screening hit 2a. The lead compounds were simple to synthesise, achieved excellent …

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